molecular formula C12H8N4O B092651 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole CAS No. 15420-02-7

2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

Cat. No.: B092651
CAS No.: 15420-02-7
M. Wt: 224.22 g/mol
InChI Key: FFGFSQOCKQVECP-UHFFFAOYSA-N
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Description

2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (2,5-BPDO) is a heterocyclic compound composed of two pyridyl rings and an oxadiazole ring. It is a versatile compound with a wide range of applications in the fields of materials science, pharmacology, and biochemistry. 2,5-BPDO is a promising candidate for the development of new drugs and materials due to its unique chemical structure and properties.

Scientific Research Applications

  • Complex Formation with Copper : This compound forms complexes with copper cations, with a tendency to form both 1:1 and 2:1 chelate complexes with copper(II) and copper(I). These complexes were studied using electrospray ionization mass spectrometry (Frański, 2004).

  • Corrosion Inhibition : It exhibits good corrosion inhibition properties, even at very low concentrations, making it a potential candidate for protecting materials like mild steel in acidic environments (Lebrini, Bentiss, Vezin, & Lagrenée, 2005).

  • Cocrystallization and Supramolecular Assembly : It can cocrystallize with various dicarboxylic acids, leading to the formation of different supramolecular patterns and frameworks, which are significant in the field of crystal engineering (Du, Zhang, Zhao, & Cai, 2006).

  • Luminescent Properties : The compound is used in creating organic co-crystals with distinct luminescent properties, relevant in the development of new luminescent materials (Hou, Ma, Wang, Wang, Dong, & Huang, 2010).

  • In Situ Formation of Ligands and Luminescence : In a notable study, a novel complex was obtained through copper-mediated conversion of this compound, highlighting its potential in creating new materials with unique properties like luminescence (Fang, He, Yu, Wu, & Lu, 2011).

  • Coordination Polymers and Supramolecular Complexes : Its coordination chemistry with inorganic salts like silver(I) and copper(II) salts has been extensively studied, leading to the synthesis of various coordination polymers and complexes (Dong, Cheng, Huang, Smith, & zur Loye, 2003).

  • Interaction with Native DNA : A copper(II) complex of a similar oxadiazole compound has been synthesized, which shows interaction with native DNA, indicating potential applications in the field of biochemistry (Terenzi et al., 2010).

  • Organic Light-Emitting Diodes (OLEDs) : The compound has been used in the development of hole-blocking materials for OLEDs, showcasing its significance in electronics and display technology (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).

Safety and Hazards

The safety data sheet for 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is available for reference .

Future Directions

The use of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole in the construction of Metal–Organic Frameworks (MOFs) and its potential applications in the field of luminescent sensing are areas of ongoing research .

Properties

IUPAC Name

2,5-dipyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGFSQOCKQVECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351425
Record name 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15420-02-7
Record name 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15420-02-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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